molecular formula C10H9NO4 B1272908 methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate CAS No. 202195-67-3

methyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Cat. No. B1272908
M. Wt: 207.18 g/mol
InChI Key: WPGYGHFVLMZWHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05811427

Procedure details

In a 250 ml three-necked round-bottomed flask were placed methyl 3-amino-4-hydroxybenzoate (5 g, 30 mmole), benzyltriethylammonium chloride (6.8 g, 30 mmole), chloroform (75 ml) and powdered sodium bicarbonate (10.1 g, 120 mmole). The resulting mixture was cooled down to 0° C. and a solution of chloroacetyl chloride (4.1 g, 36 mmole) in chloroform (20 ml) was added dropwise at such a rate as to keep the reaction temperature between 0° C. to 3° C. After the addition was complete the reaction mixture was stirred at 0° C. for another 90 minutes, followed by slow heating to 55° C., kept at that temperature for 8 hours, and finally stirred at room temperature overnight. The solvent was removed in a rotary evaporator, the resulting crude product was taken up in water, shaken and filtered yielding, after drying in a vacuum oven, 5.8 g of the expected methyl 1,4-benzoxazine-3-one-6-carboxylate which was used in the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step Two
Quantity
4.1 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
6.8 g
Type
catalyst
Reaction Step Four
Quantity
75 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[OH:12])[C:5]([O:7][CH3:8])=[O:6].C(=O)(O)[O-].[Na+].Cl[CH2:19][C:20](Cl)=[O:21]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1.C(Cl)(Cl)Cl>[O:12]1[C:11]2[CH:10]=[CH:9][C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:3][C:2]=2[NH:1][C:20](=[O:21])[CH2:19]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC=1C=C(C(=O)OC)C=CC1O
Step Two
Name
Quantity
10.1 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
4.1 g
Type
reactant
Smiles
ClCC(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
6.8 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Five
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for another 90 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 250 ml three-necked round-bottomed flask were placed
CUSTOM
Type
CUSTOM
Details
between 0° C. to 3° C
ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
by slow heating to 55° C.
WAIT
Type
WAIT
Details
kept at that temperature for 8 hours
Duration
8 h
STIRRING
Type
STIRRING
Details
finally stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in a rotary evaporator
STIRRING
Type
STIRRING
Details
shaken
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
yielding
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying in a vacuum oven, 5.8 g of the expected methyl 1,4-benzoxazine-3-one-6-carboxylate which
CUSTOM
Type
CUSTOM
Details
was used in the next step without further purification

Outcomes

Product
Details
Reaction Time
90 min
Name
Type
Smiles
O1CC(NC2=C1C=CC(=C2)C(=O)OC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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